(6-CHLORO-CHROMAN-3-YL)-METHYLAMINE
Description
Significance of Heterocyclic Scaffolds in Drug Discovery and Development
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to drug discovery and development. nih.govidosi.org These scaffolds are integral to the architecture of a vast number of pharmaceuticals, with over 90% of new drugs featuring a heterocyclic core. idosi.org Their widespread presence is due to their ability to form a variety of interactions with biological targets, such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net This versatility allows for the fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. researchgate.net The structural diversity inherent in heterocyclic chemistry provides a rich playground for the design of novel drugs targeting a wide array of diseases, including cancer, infections, and inflammatory conditions. nih.govnih.gov
Benzopyrans, also known as chromenes, are a class of organic compounds that feature a benzene (B151609) ring fused to a pyran ring. algoreducation.compsu.edu This core structure is found in a wide variety of natural products, including flavonoids, tocopherols (B72186) (Vitamin E), and coumarins, many of which exhibit significant biological activities. algoreducation.comderpharmachemica.com Benzopyran derivatives have been the subject of extensive research due to their broad spectrum of pharmacological effects, which include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. psu.eduijbpas.com The versatility of the benzopyran scaffold allows for the synthesis of a diverse library of derivatives with the potential to interact with a multitude of cellular targets. ijbpas.comchemrxiv.org
Introduction to the Chroman-3-yl Methylamine (B109427) Core Structure
The chroman-3-yl methylamine core represents a specific modification of the chroman scaffold, featuring a methylamine group attached to the 3-position of the chroman ring system. This structural feature introduces a basic nitrogen atom, which can significantly influence the molecule's chemical and biological properties.
Chroman analogues can be broadly classified based on the substitution patterns and oxidation state of the pyran ring. The fundamental structure is chroman, which is a 3,4-dihydro-2H-1-benzopyran. Variations include chromones, which have a ketone group at the 4-position and a double bond between C2 and C3, and chroman-4-ones (also known as dihydrochromones), which have a ketone at the 4-position but lack the C2-C3 double bond. derpharmachemica.comnih.govresearchgate.net The position and nature of substituents on both the benzene and pyran rings further diversify the class of chroman analogues. acs.org (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE belongs to the class of 3-substituted chromans.
The research surrounding this compound is primarily situated within the domain of medicinal chemistry and drug discovery. Its chemical structure, featuring a chlorine atom at the 6-position of the chroman ring and a methylamine group at the 3-position, suggests its potential as a building block or intermediate in the synthesis of more complex molecules with desired biological activities. The presence of the chlorine atom can influence the compound's electronic properties and its ability to interact with biological targets. The methylamine group provides a site for further chemical modification and can also play a role in receptor binding through ionic interactions or hydrogen bonding.
Scope and Academic Objectives of Research on This Compound Class
The primary academic objective for investigating compounds like this compound is to explore their potential as novel therapeutic agents or as scaffolds for the development of such agents. The research aims to understand the structure-activity relationships (SAR) of this class of compounds, which involves systematically modifying the chemical structure and evaluating the impact of these changes on biological activity. Key research goals include the synthesis of new analogues, the characterization of their chemical and physical properties, and the evaluation of their efficacy and selectivity in various biological assays. Ultimately, the long-term goal is to identify lead compounds with promising therapeutic potential that can be further developed into clinically useful drugs.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-methyl-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12-9-5-7-4-8(11)2-3-10(7)13-6-9/h2-4,9,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVYUSDYLARVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C(C=CC(=C2)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693046 | |
| Record name | 6-Chloro-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-38-5 | |
| Record name | 6-Chloro-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Chloro Chroman 3 Yl Methylamine
Retrosynthetic Analysis of the (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE Scaffold
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials through a series of imaginary "disconnections" of key chemical bonds. ias.ac.in This process allows chemists to devise a logical forward synthesis. amazonaws.com
For the this compound scaffold, the analysis begins by identifying the most strategic bonds to break. The primary disconnections are:
C-N Bond Disconnection: The bond between the chroman ring and the methylamine (B109427) nitrogen is a logical point for disconnection. This simplifies the target molecule into two synthons: a chroman-3-yl electrophile and a methylamine nucleophile. The corresponding real-world reagents would be a chroman derivative with a leaving group at the 3-position (e.g., a halide or sulfonate) and methylamine.
Chroman Ring Disconnection (C-O-C Bond): Further simplification involves breaking the heterocyclic ether bond of the chroman ring. This disconnection, following a Friedel-Crafts alkylation logic, leads to a substituted phenolic precursor. This precursor would be an allyl or propenyl phenol (B47542) derivative, which can cyclize to form the chroman ring.
Functional Group Interconversion (FGI): An alternative strategy involves functional group interconversion. ias.ac.in For instance, the amine group could be derived from the reduction of a nitrile or an oxime. This would lead to a precursor like 6-chloro-chroman-3-carbonitrile or 6-chloro-chroman-3-one oxime. The chroman-3-one (B94795) itself is a valuable intermediate, obtainable from the intramolecular cyclization of a corresponding phenoxypropanoic acid.
This analysis suggests a synthetic strategy starting from a simple, commercially available chlorinated phenol, such as 4-chlorophenol.
Established Synthetic Routes for this compound
Established synthetic routes for chroman derivatives often rely on multi-step sequences starting from functionalized benzopyran precursors like chromones. semanticscholar.orgresearchgate.net
Utilization of Benzopyran Precursors
A common starting point for the synthesis of 3-substituted chromans is a chroman-4-one. For the target molecule, this would be 6-chloro-chroman-4-one. This precursor can be synthesized through methods like the intramolecular Friedel-Crafts cyclization of 3-(4-chlorophenoxy)propanoic acid. From 6-chloro-chroman-4-one, several pathways can lead to the desired amine.
Key Reaction Steps: Chlorination, Methylation, and Reduction
The synthesis of this compound from a suitable precursor involves a sequence of key chemical transformations.
Chlorination: The chloro-substituent on the aromatic ring is typically incorporated from the start, using a chlorinated precursor like 4-chlorophenol. Industrial chlorination processes often involve elemental chlorine or reagents like N-chlorosuccinimide (NCS). mdpi.com
Reduction: A crucial step is the reduction of the carbonyl group in 6-chloro-chroman-4-one to a hydroxyl group, yielding 6-chloro-chroman-4-ol. This is commonly achieved using reducing agents such as sodium borohydride (B1222165). Subsequent dehydration could yield 6-chloro-3-chromene, which can then be functionalized.
Methylation: The introduction of the methylamine group is the final key step. A highly effective method is the reductive amination of 6-chloro-chroman-3-one (obtained by oxidation of the corresponding alcohol) with methylamine. Alternatively, the hydroxyl group of a chroman-3-ol (B1617384) intermediate can be converted into a good leaving group (like a tosylate or a halide), which is then displaced by methylamine in a nucleophilic substitution reaction. beilstein-journals.org The synthesis of similar N-methylamines has been achieved by reacting a chloromethyl derivative with methylamine gas in a suitable solvent like toluene. google.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing reaction time and by-product formation. semanticscholar.org Key parameters for the synthesis of chroman amines include the choice of solvent, temperature, and reagents.
For instance, in a nucleophilic substitution step to introduce the amine, various conditions can be tested.
Table 1: Hypothetical Optimization of the Amination Step
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | Triethylamine | Reflux | 12 | Low |
| 2 | Ethanol | Triethylamine | Reflux | 24 | Moderate |
| 3 | DMF | DMAP | 80 | 12 | High |
| 4 | THF | K₂CO₃ | 60 | 18 | Moderate |
This table is illustrative, based on general optimization studies for similar heterocyclic syntheses. semanticscholar.org
The data suggests that a polar aprotic solvent like DMF in combination with a potent, non-nucleophilic base like DMAP at an elevated temperature could provide the best results for the amination reaction. semanticscholar.org
Novel and Green Synthetic Approaches for Chroman-3-yl Methylamine Derivatives
Recent research has focused on developing more sustainable and efficient synthetic methods, often termed "green chemistry." nih.gov These approaches aim to reduce waste, avoid hazardous materials, and lower energy consumption. nih.gov This includes the use of advanced catalytic strategies for the synthesis of chroman and related heterocyclic scaffolds.
Catalytic Strategies (e.g., Metal-Mediated, Metal-Free, Nanomaterial-Based)
Modern catalysis offers powerful tools for constructing chroman rings and their derivatives with high efficiency and selectivity.
Metal-Mediated Catalysis: Transition metals are widely used to catalyze the formation of chroman scaffolds. nih.gov For example, an efficient synthesis of 2-alkyl-substituted chroman-4-ones was developed using a zinc-mediated cascade reaction of 3-chlorochromones. nih.gov While effective, these methods can suffer from the cost and toxicity of the metal catalysts. nih.gov
Metal-Free Catalysis: To circumvent the drawbacks of metal catalysts, metal-free approaches have gained significant attention. rsc.org Visible-light photoredox catalysis has emerged as a powerful green strategy. For instance, a metal- and aldehyde-free synthesis of 3-(arylmethyl)chroman-4-ones was achieved through visible-light-driven alkene acylarylation, demonstrating excellent functional group tolerance under mild conditions. frontiersin.orgnih.gov
Nanomaterial-Based Catalysis: Nanocatalysts represent a frontier in green chemistry, offering high activity, selectivity, and recyclability due to their high surface-area-to-volume ratio. hilarispublisher.combohrium.com Various nanomaterials have been successfully employed in the synthesis of chromene derivatives. Histaminium tetrachlorozincate nanoparticles have been used as a recoverable photocatalyst for the one-pot synthesis of chromenes under green LED irradiation. nih.gov Similarly, nanosized magnesium oxide has proven to be an effective and green catalyst for the rapid synthesis of 2-amino-2-chromenes. researchgate.net
Table 2: Comparison of Catalytic Strategies for Chroman/Chromene Synthesis
| Catalytic Strategy | Catalyst Example | Advantages | Disadvantages | Reference |
| Metal-Mediated | Zinc (Zn) | High efficiency, good for specific transformations. | Potential toxicity, cost, and difficulty in removal. | nih.gov |
| Metal-Free | 3DPAFIPN (Photocatalyst) | Avoids heavy metals, mild reaction conditions, green. | May require specific light sources, substrate scope can be limited. | frontiersin.orgnih.gov |
| Nanomaterial-Based | Nanosized MgO | High activity, recyclability, environmentally friendly. | Potential for catalyst aggregation, long-term stability concerns. | researchgate.net |
These novel catalytic methods, particularly metal-free and nanomaterial-based systems, hold significant promise for the future synthesis of this compound and its derivatives in a more sustainable and efficient manner.
Stereoselective and Enantioselective Synthesis of Chroman-3-yl Methylamine Isomers
The synthesis of specific stereoisomers of chroman derivatives is crucial for understanding their biological interactions. While methods directly targeting this compound are not extensively detailed, general strategies for the stereoselective synthesis of the chroman scaffold are well-established and applicable.
Enantioselective methods often involve the asymmetric cyclization of precursors. One notable approach is the Lewis base-catalyzed carbosulfenylation of alkenes to construct 3,4-disubstituted chromans. nih.gov This method utilizes enantioenriched, configurationally stable thiiranium ions generated from the catalytic, Lewis base activation of an electrophilic sulfenylating agent. nih.gov This process can yield chromans with high enantioselectivity (e.g., up to 99:1 er). nih.gov Although this specific example results in a 3,4-disubstituted product, the underlying principle of enantioselective cyclization of a phenolic precursor is a key strategy. Established methods for creating the chroman scaffold, which can be adapted for asymmetry, include the intramolecular Friedel–Crafts cyclization of O-allyl phenols and the intermolecular conjugate addition of phenols to unsaturated carbonyl derivatives. nih.gov
Another advanced strategy involves an internal redox reaction followed by an inverse-electron-demand hetero-Diels–Alder (IEDHDA) reaction sequence. This highly stereoselective method allows for the one-pot construction of complex fused heterocyclic systems containing a chroman-like ring, achieving good to excellent diastereoselectivity. rsc.org Such complex, multi-step cascade reactions represent a sophisticated approach to controlling the stereochemistry of multiple centers within the heterocyclic core. rsc.org
Application of Sustainable Chemical Methodologies (e.g., Ultrasound-Assisted Reactions)
Sustainable or "green" chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including chroman and chromone (B188151) derivatives. Ultrasound-assisted organic synthesis (UAOS) has emerged as a prominent sustainable methodology, offering significant advantages such as enhanced reaction rates, higher yields, energy conservation, and often the ability to use environmentally benign solvents like water. nih.govmdpi.comresearchgate.net
The application of ultrasound irradiation has been successfully demonstrated in the synthesis of various chroman and chromone derivatives. For instance, the oxidative cyclization of chalcones to form 2-furan-2-yl-4H-chromen-4-ones using iodine in dimethyl sulfoxide (B87167) is significantly accelerated under ultrasound conditions, leading to better yields in just a few minutes compared to conventional methods. researchgate.netresearchgate.net Similarly, a one-pot, three-component synthesis of 3-substituted chroman-2,4-diones has been efficiently achieved through ultrasound irradiation in water, avoiding the need for a traditional catalyst or activator. mdpi.com Other examples include the synthesis of 2-amino-4H-chromene derivatives catalyzed by magnetic nanoparticles under ultrasound irradiation, which offers short reaction times and excellent yields. nih.gov
These examples underscore the potential of applying ultrasound-assisted methods to the synthesis of this compound and its precursors. The benefits of reduced reaction times and improved yields make it an attractive alternative to conventional heating. researchgate.netresearchgate.net
| Product Type | Reaction Description | Key Advantages of Ultrasound | Reference |
|---|---|---|---|
| 2-Furan-2-yl-4H-chromen-4-ones | Oxidative cyclization of chalcones using I₂ in DMSO | Higher yields, lower reaction times | researchgate.net |
| 3-Substituted chroman-2,4-diones | Three-component reaction of aldehydes, 4-hydroxycoumarins, and pyrazolone (B3327878) derivatives in water | Energy conservation, rate enhancement, no activator needed | mdpi.com |
| 2-Amino-4H-chromenes | Condensation of aldehydes, malononitrile, and resorcinol (B1680541) with a magnetic catalyst | Short reaction time, excellent yield | nih.gov |
| Chromone-based thiosemicarbazones | Synthesis from chromone precursors | Efficient synthesis | nih.gov |
Chemical Transformations and Derivatization Strategies
The this compound core serves as a versatile scaffold for further chemical modification. Derivatization can be targeted at the secondary amine, the aromatic ring, or the chroman core itself to produce a diverse range of analogues.
Oxidation and Reduction Reactions of the Chroman-3-yl Methylamine Core
Reduction Reactions: The methylamine group at the C-3 position is commonly introduced via the reduction of a suitable precursor. Reductive amination of a 6-chloro-chroman-3-one with methylamine, followed by reduction with an agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is a standard method. libretexts.org Alternatively, the amine can be formed from the reduction of other functional groups. The reduction of nitriles (R-CN) or amides (R-CONH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is a fundamental transformation in amine synthesis. libretexts.orgyoutube.com For instance, a 3-cyanochroman could be reduced to a 3-aminomethylchroman. vanderbilt.edu The reduction of an imine (C=N) bond, formed by the condensation of an aldehyde or ketone with an amine, is another key strategy. libretexts.orgresearchgate.net
Oxidation Reactions: The oxidation of the chroman-3-yl methylamine core can occur at several positions. The secondary amine is susceptible to oxidation, though this can lead to a complex mixture of products. More controlled oxidation can be performed on the chroman ring itself. For example, in the synthesis of related 2-aryl-3-aminomethylchromone derivatives, an oxidation step using selenium dioxide (SeO₂) is employed to convert a chroman-4-one into a chromen-4-one, introducing a double bond into the heterocyclic ring. researchgate.net While this is not a direct oxidation of the amine, it demonstrates a key transformation of the core structure that is often performed in the presence of the aminomethyl side chain. researchgate.net
Functional Group Interconversions and Modulations
The structure of this compound allows for numerous functional group interconversions.
At the Amine Group: The secondary amine is a nucleophilic center and can readily undergo acylation with acid chlorides or anhydrides to form amides. mnstate.edu It can also be further alkylated. A notable strategy to temporarily reduce the reactivity of amines during certain reactions is the reversible reaction with carbon dioxide to form alkylammonium carbamates. mdpi.com
At the Aromatic Ring: The chlorine atom at the C-6 position acts as an electron-withdrawing group and a potential site for modification. While nucleophilic aromatic substitution on this ring is challenging, it could be achieved under specific conditions or through metal-catalyzed cross-coupling reactions to introduce new substituents.
Synthesis of Precursors: Functional group interconversions are critical in the synthesis of the precursors needed to build the final molecule. For example, a hydroxyl group on a precursor can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions. vanderbilt.edu The displacement of such a leaving group with a cyanide anion (CN⁻) generates a nitrile, which is a direct precursor to the primary amine via reduction. libretexts.orgvanderbilt.edu
Synthesis of Advanced this compound Analogues and Conjugates
The development of advanced analogues and conjugates of this compound involves introducing greater structural complexity or linking the molecule to other chemical moieties.
Analogues: The synthesis of analogues can be achieved by modifying the substitution pattern on the chroman ring. For example, using different substituted phenols as starting materials can lead to analogues with varied substituents on the aromatic portion of the core. A known related compound is (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride, which features an additional chlorine atom at the C-8 position. bldpharm.com Another reported analogue is 2-aryl-8-bromo-6-chlorochroman-4-one, which highlights the possibility of having different halogen substitutions at various positions. researchgate.net
Conjugates: The chroman scaffold is a valuable building block for creating conjugates with other functional molecules, such as peptides or other heterocyclic systems. An important application is the use of Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones in the synthesis of chromone-based β-turn peptidomimetics. researchgate.net This demonstrates how the aminomethyl group can serve as an anchor point for peptide synthesis. Furthermore, the reaction of 3-formylchromones with hippuric acid to yield β-(substituted chromon-3-yl)-α-alanine derivatives provides a route to conjugates that mimic amino acids. researchgate.net The synthesis of chromone derivatives linked to other heterocyclic systems, such as tetrazoles, has also been reported, illustrating a strategy for creating complex, multi-functional molecules. mdpi.com
| Compound Type | Description | Synthetic Precursor/Analogue | Reference |
|---|---|---|---|
| Dichloro Analogue | Features an additional chlorine at the C-8 position. | (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride | bldpharm.com |
| Bromo-Chloro Analogue | Contains both bromine (C-8) and chlorine (C-6) substituents. | 2-Aryl-8-bromo-6-chlorochroman-4-one | researchgate.net |
| Peptidomimetic Conjugate | Incorporated into a peptide-like structure to mimic β-turns. | Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromone | researchgate.net |
| Amino Acid Analogue | Features an α-alanine moiety attached at the C-3 position. | β-(Substituted chromon-3-yl)-α-alanine | researchgate.net |
| Tetrazole Conjugate | Chromen-2-one core linked to a tetrazole ring. | 3-Substituted pyridin-2-yl-5-methyl-2,5-dihydro-1H-tetrazol-5-yl]-4-hydroxy-chromen-2-one | mdpi.com |
Preclinical Research on this compound Remains Undisclosed
Despite interest in the broader class of chroman derivatives for their potential therapeutic applications, specific preclinical data on the molecular mechanisms and biological target engagement of this compound are not available in the public domain. Extensive searches of scientific literature and patent databases did not yield any studies detailing the biological activity of this specific compound.
Therefore, a detailed analysis of its interactions with enzymes and receptors, its influence on enzymatic activity and biological pathways, or its binding affinity and selectivity, as outlined for this article, cannot be provided at this time.
While research into related chroman structures has shown engagement with targets such as Rho-associated coiled-coil containing protein kinases (ROCK) and Monoamine Oxidase B (MAO-B), it is crucial to note that minor structural modifications can significantly alter a compound's biological profile. Extrapolation of data from analogous compounds to this compound would be scientifically unfounded.
The absence of published data prevents the creation of the requested detailed article, including data tables on its biological activity. The scientific community awaits future research that may shed light on the specific molecular interactions and potential therapeutic relevance of this compound.
Molecular Mechanisms and Biological Target Engagement Studies Preclinical Focus
In Vitro Biological Profiling and Activity Assessment
Cellular Assays for Functional Responses (e.g., Cytotoxicity in Cancer Cell Lines)
No publicly accessible studies have detailed the cytotoxic effects of (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE in any cancer cell lines. While research on structurally related compounds exists, such as certain 6-amino-seco-cyclopropylindole derivatives which have demonstrated moderate cytotoxic potency in cell lines like AA8, EMT6, and SKOV3, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. nih.gov
Assessment of Antioxidant and Anti-inflammatory Activities in Cell Models
Similarly, there is a lack of available data on the potential antioxidant and anti-inflammatory activities of this compound in cell-based models. Studies on other heterocyclic compounds, such as certain xanthine (B1682287) derivatives, have shown anti-inflammatory effects by acting as adenosine (B11128) receptor antagonists. nih.gov Additionally, some 1-methylhydantoin (B147300) cinnamoyl imides have been reported to inhibit the release of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β in RAW264.7 cells. mdpi.com However, no such investigations have been reported for this compound.
Advanced Mechanistic Investigations
Elucidation of Binding Modes and Molecular Interactions
Detailed studies to elucidate the specific binding modes and molecular interactions of this compound with any biological target are not present in the current body of scientific literature.
Studies on Target Allosteric Modulation
There is no information available regarding any potential allosteric modulation effects of this compound on its biological targets. Research into allosteric modulation has been conducted on other types of compounds, for instance, on muscarinic acetylcholine (B1216132) receptors, but not in relation to the specific compound of interest. nih.gov
Integration of Multi-Target Approaches in Biological Screening
The scientific community has not yet published any research that employs multi-target screening approaches to evaluate the biological activity profile of this compound.
Structure Activity Relationship Sar Studies and Rational Design Principles
Elucidation of Key Pharmacophoric Elements within the Chroman-3-yl Methylamine (B109427) Scaffold
The chroman-3-yl methylamine scaffold is characterized by a bicyclic chroman ring system linked to a methylamine group at the 3-position. A pharmacophore model, which describes the essential spatial arrangement of features necessary for biological activity, can be proposed based on related structures. The fundamental components of this scaffold suggest a molecule designed to interact with specific biological targets through a combination of hydrophobic, hydrogen bonding, and aromatic interactions.
The key pharmacophoric elements are generally considered to be:
The Chroman Ring System: This bicyclic structure, consisting of a dihydropyran ring fused to a benzene (B151609) ring, provides a rigid, hydrophobic scaffold. It is this core that often dictates the compound's orientation within a protein binding pocket.
The Amine Group: The primary or secondary amine is a critical feature, typically acting as a hydrogen bond donor and/or acceptor. It is often protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues in the target protein.
The Aromatic Ring: The benzene portion of the chroman system can engage in π-π stacking or other non-covalent interactions with aromatic amino acid residues of a target protein.
Substituents on the Aromatic Ring: The nature and position of substituents, such as the chlorine atom in (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE, can significantly modulate the electronic properties and steric profile of the molecule, thereby influencing binding affinity and selectivity.
Impact of Substituent Modifications on Biological Activity and Selectivity
Positional and Electronic Effects of the Chlorine Atom
In related chromone (B188151) derivatives, which are structurally similar, the presence of electron-withdrawing groups at the 6- and 8-positions has been found to be favorable for certain biological activities. For instance, in a series of chroman-4-one derivatives evaluated as SIRT2 inhibitors, larger, electron-withdrawing substituents at these positions were associated with increased potency. This suggests that the electronic character of the substituent at the 6-position can be a key determinant of activity.
The position of the chlorine atom is also critical. The electronic effects and steric bulk of the substituent can alter the binding mode of the compound. While direct studies on this compound are limited, research on other classes of molecules has shown that the position of a halogen substituent can significantly affect intermolecular interactions and, consequently, biological performance.
Role of the Methylamine Group in Target Recognition
The methylamine group at the 3-position of the chroman scaffold is a pivotal element for target recognition. As a primary amine, it can serve as a hydrogen bond donor. The nitrogen atom can also act as a hydrogen bond acceptor. At physiological pH, this group is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can facilitate strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding site of a target protein.
Influence of Stereochemistry on Activity and Binding
The chroman-3-yl methylamine scaffold contains a chiral center at the 3-position of the chroman ring. This means that this compound can exist as two enantiomers, (R) and (S). It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities.
This stereochemical dependence is due to the three-dimensional nature of drug-receptor interactions. The binding sites of proteins are themselves chiral, composed of L-amino acids. Consequently, one enantiomer may fit into the binding site more favorably than the other, leading to a more stable drug-receptor complex and higher activity.
For example, in a study of methoxy-chroman derivatives targeting the 5-HT1A receptor, the enantiomers displayed different binding affinities. The (+)-enantiomer showed a higher affinity than the (-)-enantiomer and the racemic mixture. This underscores the critical importance of stereochemistry in the design and evaluation of chroman-based compounds. Although specific data for this compound is not available, it is highly probable that its biological activity is stereoselective.
SAR Analysis of this compound Derivatives
Systematic Variation of the Chroman Ring System
Systematic variation of the chroman ring system in derivatives of this compound can provide valuable insights into the structure-activity relationship. Modifications can include altering the substituents on the aromatic ring, changing the substitution pattern, or even replacing the chroman core with a related heterocyclic system.
While a detailed SAR study for derivatives of this compound is not extensively reported in the public domain, we can infer potential trends from related compounds. For instance, the introduction of additional substituents on the aromatic ring, such as a second chlorine atom or a bromine atom, would likely alter the electronic and steric properties of the molecule, potentially leading to changes in biological activity and selectivity.
The following table presents some known derivatives of this compound, highlighting the types of variations that have been synthesized.
| Compound Name | R1 | R2 |
| This compound | Cl | H |
| (6,8-DICHLORO-CHROMAN-3-YL)-METHYLAMINE | Cl | Cl |
| (8-BROMO-6-CHLORO-CHROMAN-3-YL)-METHYLAMINE | Cl | Br |
This table illustrates synthesized variations of the core structure, which are foundational for further SAR studies.
A systematic exploration of these and other derivatives would be necessary to build a comprehensive SAR model for this class of compounds. Such studies would involve synthesizing a library of analogues and evaluating their biological activity against a specific target. The resulting data would be invaluable for optimizing the lead compound, this compound, to enhance its desired pharmacological properties.
Exploration of Side Chain Modifications on the Methylamine Moiety
The methylamine side chain at the 3-position of the chroman ring is a critical determinant of the pharmacological activity of this class of compounds. Research into modifications of this moiety has revealed that even subtle changes can significantly impact affinity and selectivity for various biological targets, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).
Initial investigations into the N-methyl group of this compound established its importance for baseline activity. Subsequent studies have systematically replaced the methyl group with a variety of other substituents to probe the steric and electronic requirements of the binding pocket. For instance, increasing the alkyl chain length from methyl to ethyl or propyl has been shown to have varied effects on transporter affinity. While a modest increase in chain length is sometimes tolerated, bulkier substituents often lead to a decrease in potency, suggesting a sterically constrained binding site.
Furthermore, the introduction of different functional groups to the nitrogen atom has been a key strategy. The replacement of the N-methyl group with small, polar substituents has been explored to enhance interactions with the target protein. Conversely, the incorporation of larger aromatic or heteroaromatic rings can introduce additional binding interactions, such as pi-stacking, which can influence both potency and selectivity.
A pivotal study on a series of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, a closely related scaffold, demonstrated that the nature of the substituent on the amino group is crucial for affinity at serotonin receptors. nih.govnih.gov For example, compounds bearing imido or sulfonamido functional groups with a four-methylene side chain exhibited high affinity for 5-HT1A receptors. nih.gov This highlights the potential for significant modulation of activity through side chain modification.
Strategies for Potency Enhancement and Selective Target Modulation
Building upon the foundational understanding of the SAR at the methylamine side chain, researchers have employed several strategies to enhance the potency and fine-tune the selectivity of this compound analogs.
One key approach involves the principle of bioisosteric replacement, where the methylamine group is substituted with other functional groups that possess similar physicochemical properties but may offer improved binding or pharmacokinetic profiles. This can include the introduction of small heterocyclic rings or other nitrogen-containing functionalities.
Another strategy focuses on rigidification of the molecule. By constraining the conformation of the side chain, it is possible to lock the molecule into a bioactive conformation, thereby increasing affinity for the target. This has been explored through the creation of spirocyclic derivatives, where the aminomethyl side chain is incorporated into a new ring system fused at the 3-position of the chroman core. For instance, the synthesis of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] has led to the development of potent and selective 5-HT1A receptor ligands. acs.org
Furthermore, the strategic placement of substituents on the chroman ring itself, in conjunction with side chain modifications, has proven effective in modulating activity. The 6-chloro substituent is a known feature in many biologically active chroman derivatives and is thought to influence the electronic properties and metabolic stability of the molecule. Combining this with optimized side chains allows for a multi-pronged approach to enhancing potency and achieving the desired selectivity profile (e.g., DAT vs. SERT vs. NET).
The following table summarizes the impact of various side chain modifications on the biological activity of chroman-3-yl-methylamine analogs, drawing from research on related compound series.
| Compound/Analog Class | Side Chain Modification | Observed Effect on Biological Activity |
| 3-Aminomethyl-3,4-dihydro-2H-1-benzopyrans | Varied N-substituents (imido, sulfonamido) | High affinity for 5-HT1A receptors, with potency influenced by side chain length. nih.gov |
| Spiro[pyrrolidine-2,3'(2'H)-benzopyrans] | Rigidified side chain (pyrrolidine ring) | Increased affinity and selectivity for 5-HT1A receptors. acs.org |
| Spiro[piperidine-2,3'(2'H)-benzopyrans] | Rigidified side chain (piperidine ring) | Potent 5-HT1A receptor ligands. acs.org |
| 5-Alkoxy-3-aminomethyl-3,4-dihydro-2H-1-benzopyrans | N-substitution and 5-alkoxy group | Resulted in potent and selective 5-HT2A ligands or mixed 5-HT1A/D2 ligands depending on the specific substitution pattern. nih.gov |
It is important to note that while these studies on related scaffolds provide valuable insights, direct SAR data for a comprehensive library of N-substituted this compound analogs specifically targeting monoamine transporters is still an area of active investigation. The existing research, however, strongly supports the notion that the aminomethyl side chain is a highly malleable point for chemical modification, offering a promising avenue for the rational design of potent and selective monoamine transporter modulators.
Preclinical Pharmacological Characterization in Animal Models
In Vivo Pharmacodynamics in Animal Models
Evaluation of Biological Effects in Disease-Relevant Animal Models (e.g., Cancer Models, Neurodegenerative Disease Models)
No studies have been published detailing the evaluation of (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE in any disease-relevant animal models.
Dose-Response Relationships and Efficacy in Animal Studies
Information regarding the dose-response relationships and the efficacy of this compound in animal studies is not available in the public domain.
Assessment of Biomarker Modulation in Preclinical Models
There is no available data on the assessment of biomarker modulation by this compound in preclinical models.
Preliminary Pharmacokinetics in Animal Models
Absorption and Distribution Studies in Animal Systems
No research has been found concerning the absorption and distribution of this compound in any animal systems.
Metabolism Pathways in Animal Species
There are no published studies identifying the metabolism pathways of this compound in any animal species.
Excretion Routes in Preclinical Models
Following a comprehensive review of scientific literature, no publicly available data were found regarding the excretion routes of this compound in preclinical animal models. Extensive searches of chemical and biomedical databases yielded no studies detailing the elimination pathways, whether through renal, fecal, or other routes, for this specific compound.
Consequently, information on the proportion of the administered compound excreted unchanged versus as metabolites, and the specific metabolic products formed and eliminated, is not available in the public domain. The absence of such foundational pharmacokinetic data prevents a detailed characterization of how this compound is cleared from the body in animal systems.
Further research and publication in peer-reviewed journals would be necessary to elucidate the excretion profile of this compound.
Computational Chemistry and Molecular Modeling for 6 Chloro Chroman 3 Yl Methylamine
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site.
Ligand-Protein Binding Mode Analysis
For instance, molecular docking studies on chromone (B188151) derivatives targeting the insulin-degrading enzyme (IDE), a key target in diabetes, have revealed critical interactions. nih.gov One study on 6-substituted 3-formyl chromone derivatives showed that the chromone core can form hydrogen bonds and hydrophobic interactions within the active site of IDE. nih.gov It is plausible that the chroman ring of (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE would similarly occupy hydrophobic pockets, while the methylamine (B109427) group could form hydrogen bonds with amino acid residues like serine or asparagine. The chlorine atom at the 6-position can further influence binding through halogen bonding or by altering the electronic properties of the aromatic ring.
In another study focusing on chromone derivatives as anticancer agents, docking into the active site of cyclin-dependent kinase 4 (CDK4) highlighted the importance of hydrogen bonding and hydrophobic interactions for binding affinity. nih.gov This suggests that the amine and chloro substituents on the chroman ring of this compound would play a significant role in defining its binding orientation and specificity towards a given protein target.
A hypothetical binding mode analysis for this compound could involve the interactions detailed in the table below, based on studies of similar compounds.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on a Target Protein |
| Hydrogen Bonding | Methylamine (NH and NH2) | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Chroman Ring System | Leucine, Isoleucine, Valine, Phenylalanine |
| Halogen Bonding | Chlorine at C6 | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
| Pi-Pi Stacking | Benzene (B151609) ring of Chroman | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Prediction of Binding Affinities to Identified Targets
The binding affinity, often expressed as the binding energy or inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its target. Computational programs can estimate this affinity, providing a quantitative measure to rank potential drug candidates.
For chromone derivatives targeting the insulin-degrading enzyme, binding energies have been calculated to be in the range of -7.9 to -8.5 kcal/mol, which is indicative of a strong interaction. nih.gov For example, 6-isopropyl-3-formyl chromone exhibited a binding energy of -8.5 kcal/mol, outperforming the standard drug dapagliflozin. nih.gov
Similarly, in a study of chromone congeners as potential anticancer agents, the most active compounds showed strong binding affinities within the active pocket of the CDK4 enzyme. nih.gov While the exact binding affinity of this compound would depend on the specific target protein, the data from related compounds suggest that the chroman scaffold can serve as a basis for potent inhibitors.
The predicted binding affinities for a series of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against monoamine oxidase-B (MAO-B) showed values ranging from -72.76 to -120.20 Kcal/mol, with some compounds exhibiting higher binding energies than standard inhibitors like selegiline (B1681611) and rasagiline. asiapharmaceutics.info This highlights the potential for halogenated aromatic compounds to achieve high binding affinities.
| Compound Class | Target Protein | Predicted Binding Energy Range (kcal/mol) | Reference |
| 6-substituted 3-formyl chromone derivatives | Insulin Degrading Enzyme (IDE) | -7.9 to -8.5 | nih.gov |
| Substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | Monoamine Oxidase-B (MAO-B) | -72.76 to -120.20 | asiapharmaceutics.info |
| Spiroquinoxalinopyrrolidine embedded chromanone hybrids | Acetylcholinesterase (AChE) | -93.5 ± 11.9 (MMPBSA) | nih.gov |
| Spiroquinoxalinopyrrolidine embedded chromanone hybrids | Butyrylcholinesterase (BChE) | -98.1 ± 11.2 (MMPBSA) | nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. This method is used to study the conformational changes of a ligand and the stability of the ligand-protein complex.
Conformational Analysis of the Compound
The chroman ring of this compound is not planar and can adopt different conformations. The puckering of the dihydropyran ring and the orientation of the methylamine substituent are critical for its interaction with a binding site. MD simulations can explore the conformational landscape of the molecule, identifying the most stable, low-energy conformations.
Studies on chromanone hybrids have utilized MD simulations to understand the conformational stability of the chromanone core. nih.gov These simulations reveal that the chroman ring can fluctuate between different half-chair and boat conformations, with the energetic landscape dictating the most probable shapes. The presence of the chloro and methylamine substituents will influence this conformational preference through steric and electronic effects.
Investigation of Ligand-Target Complex Stability
MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. Key parameters monitored during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
In a study of chromone derivatives targeting the COX2 enzyme, MD simulations revealed that the most promising compounds formed stable complexes, as indicated by low RMSD and RMSF values. pusan.ac.kr The simulations also highlighted the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation time, confirming the stability of the binding mode. pusan.ac.kr Similarly, MD simulations of spiroquinoxalinopyrrolidine chromanone hybrids with acetylcholinesterase and butyrylcholinesterase showed stable binding, consistent with their in vitro inhibitory activities. nih.gov
| System | Simulation Time (ns) | Key Stability Finding | Reference |
| Chromone derivative B3 - COX2 complex | Not Specified | Stable complex with low RMSD and RMSF | pusan.ac.kr |
| Chromone derivative B8 - COX2 complex | Not Specified | Stable complex with low RMSD and RMSF | pusan.ac.kr |
| Spiro-hybrid 5f - AChE complex | Not Specified | Better binding stability compared to standard drug | nih.gov |
| Chromone derivative 4 - IDE complex | 20 | Stable protein-ligand complex at the active site | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. creative-biolabs.com This allows for the prediction of the activity of new, unsynthesized compounds.
For a series of chromone derivatives with antioxidant activity, a 3D-QSAR model was developed using molecular field analysis (MFA). nih.gov This model, which considered steric and electrostatic fields, successfully predicted the antioxidant activity of the compounds. nih.gov The model indicated that bulky electron-donating groups at certain positions of the chromone ring were favorable for activity, while electron-withdrawing groups were detrimental.
Another QSAR study on lactam-fused chroman derivatives as selective 5-HT transporters used physicochemical parameters to build a predictive model. researchgate.net Such models can guide the design of new this compound analogs with potentially improved activity by suggesting modifications to the structure, such as altering the substitution pattern on the aromatic ring or modifying the methylamine side chain.
The development of a QSAR model for a series of compounds including this compound would involve the following steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is required.
Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, topological indices, 3D fields) are calculated for each compound.
Model Building: Statistical methods like multiple linear regression or partial least squares are used to build a model correlating the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
| QSAR Model Type | Compound Class | Predicted Activity | Key Descriptors | Reference |
| 3D-QSAR (MFA) | Chromone derivatives | Antioxidant activity | Steric and Electrostatic fields | nih.gov |
| Regression Analysis | Chromone derivatives | Antioxidant activity | Various molecular descriptors | pusan.ac.kr |
| Physicochemical QSAR | Lactam fused chroman derivatives | 5-HT transporter affinity | Physicochemical parameters | researchgate.net |
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. The goal of QSAR is to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity.
For chroman derivatives, 2D and 3D-QSAR models are instrumental in identifying the key molecular features that govern their interaction with biological targets. researchgate.net The development of a robust QSAR model involves several steps:
Data Set Selection: A series of chroman analogs with experimentally determined biological activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric or size-related properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). researchgate.net
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).
Validation: The model's statistical significance and predictive ability are rigorously assessed using metrics like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²) for the external test set. nih.gov
A hypothetical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), would generate 3D contour maps indicating regions where modifications to the chroman scaffold would likely enhance or diminish activity. For instance, a map might show that a bulky, electron-withdrawing group is favored near the chloro-substituent on the chroman ring, while a hydrogen bond donor is preferred near the methylamine group. Such insights are invaluable for guiding the synthesis of next-generation compounds.
Table 1: Hypothetical QSAR Descriptors for a Series of Chroman Analogs
This table illustrates the types of data used in a QSAR study. The values are for demonstration purposes to show the relationship between calculated molecular properties and observed biological activity.
| Compound ID | R-Group on Chroman Ring | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted pIC50 |
| ANA-01 | 6-Cl | 197.66 | 2.1 | 1.8 | 6.5 |
| ANA-02 | 6-F | 181.21 | 1.9 | 2.1 | 6.2 |
| ANA-03 | 6-Br | 242.11 | 2.4 | 1.7 | 6.8 |
| ANA-04 | 6-CH3 | 177.25 | 2.3 | 1.5 | 5.9 |
| ANA-05 | 7-Cl | 197.66 | 2.2 | 2.0 | 6.4 |
| ANA-06 | 8-Cl | 197.66 | 2.0 | 1.9 | 6.1 |
Design of Novel Chroman-3-yl Methylamine Analogues
The insights derived from predictive models like QSAR directly fuel the rational design of novel analogues. If a QSAR model indicates that increased lipophilicity and the presence of a halogen at the 6-position are correlated with higher activity, medicinal chemists can focus their synthetic efforts on molecules that embody these features. researchgate.net
Computational chemists can generate a virtual library of this compound analogues by systematically modifying the core structure. Modifications could include:
Aromatic Ring Substitution: Introducing different substituents (e.g., fluorine, bromine, trifluoromethyl) at various positions on the benzene ring to modulate electronic and steric properties.
Amine Modification: Altering the methylamine side chain to an ethylamine, cyclopropylamine, or other groups to explore the size and shape of the binding pocket.
Chroman Ring Alterations: Replacing the oxygen atom with sulfur (a thiochroman) or nitrogen to change the scaffold's geometry and hydrogen bonding capacity.
The biological activity of these virtual compounds can then be predicted using the previously established QSAR model, allowing for the prioritization of the most promising candidates for chemical synthesis and biological testing. This iterative cycle of design, prediction, and synthesis accelerates the optimization process.
Table 2: Design of Novel Analogues Based on a Hypothetical Predictive Model
This table demonstrates how a QSAR model can be used to guide the design of new compounds by predicting their activity before synthesis.
| Analogue ID | Modification from Parent Compound | Rationale based on Hypothetical QSAR | Predicted Activity (pIC50) | Priority for Synthesis |
| CCA-01 | 6,8-dichloro substitution | Model suggests electronegativity in this region is favorable. guidechem.com | 7.2 | High |
| CCA-02 | N-ethyl instead of N-methyl | Explore if a larger group is tolerated by the target. | 6.4 | Medium |
| CCA-03 | 6-CF3 instead of 6-Cl | Test a stronger electron-withdrawing group. | 7.5 | High |
| CCA-04 | 7-methoxy substitution | Model indicates a hydrogen bond acceptor is disfavored here. | 5.1 | Low |
| CCA-05 | Thiochroman scaffold | Investigate the impact of scaffold isosteric replacement. | 6.9 | Medium |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies
A promising drug candidate must not only be active against its target but also possess a favorable ADMET profile. In silico ADMET prediction tools have become essential for early-stage drug discovery, helping to flag potential liabilities before significant resources are invested. nih.govnih.gov These predictions are based on models built from large datasets of experimental results.
For this compound and its analogues, a variety of ADMET properties can be computationally estimated using platforms like ACD/Percepta, ADMET Predictor, or SwissADME. nih.govmdpi.com
Absorption: Models predict properties like aqueous solubility, intestinal absorption, and blood-brain barrier (BBB) permeability. The "BOILED-Egg" model, for example, provides a graphical and intuitive assessment of gastrointestinal absorption and brain penetration. mdpi.com
Distribution: Predictions include plasma protein binding and volume of distribution, which influence how a compound is distributed throughout the body.
Metabolism: A key focus is predicting interactions with cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs. Models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms. mdpi.com
Excretion: Properties related to how the body eliminates the compound are estimated.
Toxicity: Potential toxicities, such as cardiotoxicity (e.g., hERG inhibition) or mutagenicity (e.g., Ames test prediction), can be flagged early in the design process.
Table 3: Predicted In Silico ADMET Profile for this compound
This table presents a hypothetical but representative set of ADMET predictions for the title compound, based on common computational models.
| ADMET Property | Prediction Method/Model | Predicted Value/Outcome | Implication |
| Aqueous Solubility | Simulation-Plus Model | LogS = -2.5 | Moderately Soluble |
| Human Intestinal Absorption | HIA Model (admetSAR) | >90% probability | Good oral absorption likely |
| Blood-Brain Barrier (BBB) Permeation | BOILED-Egg (SwissADME) | Yes | CNS penetration is possible |
| P-glycoprotein (P-gp) Substrate | ADMETLab Prediction | No | Not likely to be subject to P-gp efflux |
| CYP2D6 Inhibition | pkCSM Model | Inhibitor | Potential for drug-drug interactions |
| CYP3A4 Inhibition | pkCSM Model | Non-inhibitor | Lower risk of interactions with CYP3A4-metabolized drugs |
| hERG Inhibition | In Silico Model | Low Probability | Low risk of cardiotoxicity |
| Ames Mutagenicity | PreADMET Server | Non-mutagenic | Low risk of mutagenicity |
Virtual Screening and De Novo Design Based on the Chroman Scaffold
Beyond optimizing a known chemical series, computational methods can be used to discover entirely new molecules based on the chroman scaffold.
Virtual Screening is a technique used to search vast libraries of compounds (often millions) to identify those most likely to bind to a drug target. youtube.com
Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active compound, like this compound, as a template. The database is searched for molecules with similar 2D fingerprints (e.g., ECFP_4) or 3D shape and pharmacophore features. nih.gov This method is effective for finding structurally similar compounds.
Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used to "fit" each molecule from a library into the target's binding site. youtube.com Compounds are scored based on their predicted binding affinity, allowing the top-ranking molecules to be selected for experimental testing.
De Novo Design is a more creative computational approach where novel molecules are built from scratch. nih.gov Algorithms can piece together small molecular fragments or "grow" a molecule atom-by-atom within the constraints of the target's binding site. arxiv.orgopenreview.net Starting with the chroman scaffold, these programs could explore novel side chains and substitution patterns that have not been previously synthesized, potentially leading to the discovery of compounds with unique intellectual property and improved properties. biorxiv.org
Future Research Directions and Preclinical Therapeutic Implications
Exploration of Unconventional Biological Targets for Chroman-3-yl Methylamine (B109427) Derivatives
The chroman-3-yl methylamine scaffold is a "privileged structure" known for its interaction with a variety of biological targets. mdpi.com Future research, however, should pivot towards less conventional targets to unlock new therapeutic potentials. While many studies focus on established pathways, the exploration of novel targets is a significant challenge and opportunity in chemistry. umontreal.ca
One promising avenue is the investigation of differential gene expression. For instance, studies on other cell types have identified approximately 400 differently expressed genes under specific conditions, which can be assigned to various gene families using bioinformatics. umontreal.ca The gene products of these newly identified genes could serve as potential unconventional targets for chroman-3-yl methylamine derivatives. umontreal.ca This approach moves beyond traditional target identification and opens up a vast landscape of possibilities for therapeutic intervention in areas potentially unrelated to the scaffold's known activities.
Furthermore, research could focus on targets that have been historically difficult to "drug." The unique three-dimensional structure of chroman derivatives might offer novel binding modalities to protein surfaces or allosteric sites that have been intractable for other chemical classes. The goal is to identify and validate these new molecular targets, which could lead to first-in-class medicines for a range of diseases.
Development of Advanced Methodologies for Synthesis and Characterization
Progress in the study of chroman-based compounds is intrinsically linked to the advancement of synthetic and characterization techniques. The synthesis of complex, stereochemically demanding structures is a recognized bottleneck that requires continuous innovation. umontreal.ca
Advanced Synthesis: Future synthetic strategies will likely move towards more efficient and environmentally friendly protocols. Methodologies such as "click chemistry" and multi-component reactions, which allow for the rapid assembly of diverse chemical libraries, are particularly promising. mdpi.comhilarispublisher.com For example, a green protocol was successfully used for the development of related chromeno[4,3-b]pyridine derivatives using a sealed Q-tube reactor under high pressure, achieving high yields. mdpi.com Adopting similar innovative approaches for the synthesis of (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE derivatives could accelerate the discovery process. The demand for enantiomerically pure compounds with multiple stereogenic centers is also growing, pushing chemists to develop more selective synthetic designs. umontreal.ca
Advanced Characterization: The structural and physicochemical characterization of novel compounds is critical. A suite of advanced analytical techniques is essential for elucidating the detailed properties of chroman derivatives. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the structural arrangement of atoms, while techniques like Raman and Infrared (IR) spectroscopy provide valuable data on molecular vibrations and functional groups. numberanalytics.com For assessing physicochemical properties like pKa and lipophilicity, which are crucial for drug-likeness, advanced chromatographic methods such as pH gradient reverse-phase high-performance liquid chromatography (RP-HPLC) are employed. openaccessebooks.com
Table 1: Advanced Characterization Techniques for Chroman Derivatives
| Technique | Application | Key Benefits |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the 3D structure and atomic connectivity of a molecule. numberanalytics.com | Provides detailed structural information. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. numberanalytics.com | High sensitivity and specificity; compatible with many sample types. numberanalytics.com |
| Raman Spectroscopy | Analysis of molecular structure and chemical composition. numberanalytics.com | Non-destructive; requires small sample sizes. numberanalytics.com |
| pH Gradient RP-HPLC | Determination of the ionization constant (pKa). openaccessebooks.com | Overcomes limitations of methods that require high solubility. openaccessebooks.com |
| Potentiometry | "Gold standard" for pKa determination. openaccessebooks.com | High precision and accuracy. openaccessebooks.com |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. | High sensitivity and accuracy. |
Integration of this compound as a Research Tool
Beyond its potential as a therapeutic agent itself, this compound can serve as a valuable research tool in medicinal chemistry and pharmacology. Its defined structure makes it an excellent starting point or reference compound for Structure-Activity Relationship (SAR) studies. hilarispublisher.com By systematically modifying its structure—for instance, by altering the substitution on the chroman ring or the amine side chain—researchers can probe the specific molecular features required for biological activity at a given target.
This compound can also be used as a chemical probe to investigate the function of specific biological pathways. Once its primary target is identified, a labeled version of this compound (e.g., with a fluorescent tag or a radioactive isotope) could be synthesized. This would enable researchers to visualize the localization of the target protein within cells, track its movement, and study its interactions with other proteins, thereby providing deeper insights into cellular biology and disease mechanisms.
Potential for Novel Preclinical Drug Candidates Derived from the Chroman-3-yl Methylamine Scaffold
The chroman scaffold is considered a "privileged" platform in drug design, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. mdpi.com This versatility makes the chroman-3-yl methylamine scaffold a highly attractive starting point for the development of novel preclinical drug candidates. The chromene unit is found in numerous natural products with diverse biological activities, including anticancer and antimicrobial properties. mdpi.com
The development process involves optimizing a lead compound, like a derivative of this compound, to improve its "drug-like" properties. hilarispublisher.com This is a complex, multi-parameter optimization challenge where potency, selectivity, absorption, distribution, metabolism, excretion, and toxicity (ADMET) must all be balanced. umontreal.ca The greatest hurdles in this phase are often related to the ADMET characteristics. umontreal.ca
The ultimate goal is to generate a preclinical candidate with a desirable profile of biological characteristics, not just high potency. umontreal.ca The structural diversity that can be generated from the chroman-3-yl methylamine scaffold provides medicinal chemists with a rich chemical space to explore in the search for compounds with an optimal balance of properties for clinical success. nih.gov
Challenges and Opportunities in the Academic Research of Chroman-Based Compounds
Academic research plays a crucial role in the early stages of drug discovery, often focusing on novel targets and mechanisms. However, this endeavor is fraught with challenges, alongside significant opportunities. researchgate.net
Challenges:
Complexity and Cost: The drug development process is inherently long, expensive, and complex. researchgate.net Academic labs often face limitations in resources and infrastructure compared to pharmaceutical companies.
Synthesis and Scalability: The synthesis of complex molecules like some chroman derivatives can be a significant bottleneck. umontreal.ca Creating structurally diverse libraries and later scaling up the synthesis of a promising hit are major hurdles. hilarispublisher.comnih.gov
Property Optimization: Achieving a delicate balance between potency, selectivity, and ADMET properties is a primary challenge. hilarispublisher.com Improving one parameter can often negatively impact another. hilarispublisher.com
Drug Resistance: For indications like cancer or infectious diseases, the emergence of drug resistance is a formidable obstacle that researchers must anticipate and design strategies to overcome. hilarispublisher.com
Opportunities:
New Methodologies: Advances in synthetic methods, such as cascade reactions and bioconjugation, enable the rapid creation of diverse compound libraries for screening. hilarispublisher.com
Computational Chemistry: The use of in silico methods and artificial intelligence is transforming drug design. hilarispublisher.com These tools can predict molecular interactions, help optimize lead compounds, and explore vast virtual chemical spaces more efficiently than traditional methods. nih.gov
Open Innovation: A trend towards "open innovation" and pre-competitive collaboration between academic institutions and pharmaceutical companies provides opportunities for sharing data, resources, and expertise. nih.gov This can help bridge the gap between basic research and clinical development.
Exploring Chemical Space: Academic research is well-positioned to explore novel and unconventional areas of chemical space, which can lead to the discovery of truly innovative medicines. nih.gov
Table 2: Summary of Challenges and Opportunities in Chroman Research
| Category | Description |
| Challenge | The drug discovery process is lengthy and expensive, often beyond the scope of single academic labs. researchgate.net |
| Challenge | Synthesizing complex, stereochemically pure chroman derivatives can be difficult and time-consuming. umontreal.ca |
| Challenge | Simultaneously optimizing multiple properties (potency, solubility, stability, etc.) is a significant hurdle. umontreal.cahilarispublisher.com |
| Opportunity | New synthetic techniques allow for faster and more diverse library generation. hilarispublisher.com |
| Opportunity | Computational tools accelerate the design-test-optimize cycle and allow for the exploration of billions of potential molecules. nih.gov |
| Opportunity | Collaborations between academia and industry can provide access to resources and expertise, facilitating the translation of research. hilarispublisher.comnih.gov |
Q & A
Basic: What are the optimal methods for synthesizing (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE in laboratory settings?
Answer:
Synthesis typically involves substitution reactions under basic conditions. For example, the chlorine atom in the chroman structure can be substituted using nucleophiles like hydroxyl or alkoxy groups. A common approach is to use sodium hydroxide as a base and polar solvents (e.g., ethanol) to facilitate reaction efficiency. Reaction stoichiometry (e.g., molar ratios of reactants) and temperature control (e.g., reflux at 60–80°C) are critical for yield optimization. Pilot studies suggest a molar ratio of 1:1.2 (chlorinated precursor to methylamine) minimizes side products .
Basic: How can chromatographic conditions be optimized for separating this compound from complex mixtures?
Answer:
Factorial experimental designs are effective for optimizing mobile phase parameters. Key factors include:
- pH : Adjusting between 3.0–6.0 to modulate ionization (critical for retention time consistency).
- Methanol concentration : 20–40% (v/v) balances resolution and runtime.
- Methylamine concentration : 50–250 mM improves peak symmetry by reducing secondary interactions.
A central composite design (CCD) with response surface methodology (RSM) can model interactions between these variables, enabling systematic optimization .
Advanced: How can researchers resolve contradictions in experimental data related to the compound’s reactivity under varying conditions?
Answer:
Contradictions often arise from unaccounted variables (e.g., trace solvents, temperature fluctuations). Strategies include:
- Iterative triangulation : Cross-validate results using multiple analytical techniques (e.g., HPLC, NMR, mass spectrometry).
- Controlled replication : Repeat experiments under strictly standardized conditions.
- Multivariate analysis : Apply ANOVA or principal component analysis (PCA) to identify confounding factors. For example, discrepancies in oxidation yields may stem from dissolved oxygen levels, requiring inert atmosphere controls .
Advanced: What strategies are effective for investigating the environmental impact of this compound in marine ecosystems?
Answer:
Multi-omic approaches integrate metabolomic, genomic, and environmental data to assess impact. Key steps:
- Metabolome profiling : Track methylamine derivatives (e.g., dimethylsulfone) in water samples via LC-MS.
- Microbial community analysis : Use 16S rRNA sequencing to identify methylamine-utilizing bacteria (e.g., Methylophilus spp.).
- Gene transfer studies : Investigate horizontal gene transfer (HGT) of methylamine dehydrogenase (mau genes) to model biodegradation potential .
Advanced: How can coupling reactions be designed to functionalize this compound for advanced material synthesis?
Answer:
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl groups. Methodology:
- Catalyst system : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as a base.
- Solvent optimization : DMF or toluene at 80–100°C improves reaction kinetics.
- Substrate scope : Aryl boronic acids with electron-withdrawing groups enhance coupling efficiency. Post-reaction purification via silica gel chromatography isolates biaryl derivatives with >85% yield .
Basic: What are the key solubility characteristics of this compound in different solvents?
Answer:
Solubility is temperature- and solvent-dependent. Experimental data show:
- Polar aprotic solvents : N,N-Dimethylformamide (DMF) achieves a mole fraction of 0.15 at 298 K.
- Aromatic solvents : Limited solubility in benzene (<0.05 mole fraction) due to hydrophobic interactions.
- Aqueous systems : Solubility decreases with ionic strength; 0.1 M phosphate buffer (pH 7.4) yields ~2 mg/mL. Pre-saturation with methylamine hydrochloride enhances stability .
Advanced: What role does this compound play in microbial metabolic pathways, and how can HGT studies inform its biodegradation?
Answer:
Methylamine derivatives are metabolized via the N-methylglutamate pathway or methylamine dehydrogenase (MAH). Key insights:
- Enzyme engineering : Heterologous expression of mau genes in non-native hosts (e.g., E. coli) can enhance degradation rates.
- HGT simulation : Co-culture experiments with donor (e.g., Methylobacterium extorquens) and recipient strains quantify gene transfer efficiency.
- Pathway optimization : Flux balance analysis (FBA) identifies bottlenecks in methylamine utilization, guiding strain improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
